4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-16(24-23-11)15-10-21-18(22-17(15)13-4-5-13)20-9-12-2-6-14(19)7-3-12/h2-3,6-8,10,13H,4-5,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDZNXVWDEMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(N=C2C3CC3)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381549-86-5 | |
| Record name | 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This molecular structure includes a pyrimidine core, a cyclopropyl group, and a fluorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its effects on various cellular processes, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant antibacterial properties. The presence of electron-withdrawing groups like fluorine enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Cyclopropyl Group : This moiety has been linked to enhanced lipophilicity, which may improve membrane permeability and bioavailability.
- Fluorophenyl Substituent : The introduction of fluorine has been shown to increase potency against certain bacterial strains due to its electronegativity and ability to stabilize the molecular structure.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl | Increases lipophilicity |
| Fluorine | Enhances potency against bacteria |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A study demonstrated that similar pyrimidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating promising antibacterial activity .
- Cancer Cell Proliferation : Research on related compounds showed that they could inhibit proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Mechanisms : In vitro assays revealed that certain derivatives could reduce TNF-alpha levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Compound A : {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine (CID 47003118)
- Structural Differences : Lacks the pyrimidine core and cyclopropyl group; features a propyl linker between the oxazole and methylamine.
- Properties : Smaller molecular weight (C₁₃H₁₅FN₂O, MW 238.27) and reduced rigidity compared to the target compound. The absence of a pyrimidine ring may limit π-stacking interactions in biological systems .
Compound B : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structural Differences: Shares a pyrimidine core but substitutes the cyclopropyl group with a phenyl ring and includes a methoxyphenylaminomethyl group.
- The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
Compound C : (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine
- Structural Differences : Replaces the cyclopropyl group with a nitro-substituted pyrimidine and incorporates a piperidine-linked oxadiazole.
- Properties : The nitro group and sulfonyl moiety enhance polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s fluorophenyl and cyclopropyl groups .
Oxazole-Containing Compounds
Compound D : Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine
- Structural Differences : Simplified structure with only the oxazole and methylamine groups; lacks a pyrimidine core or aromatic substituents.
- Properties : Lower molecular weight (C₆H₉N₃O, MW 139.15) and higher flexibility. Likely exhibits weaker target binding due to the absence of a rigid aromatic scaffold .
Compound E : N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
- Structural Differences : Integrates a trifluoromethylpyrimidine and a triazole-oxazole hybrid.
Fluorophenyl-Substituted Analogues
Compound F : 5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives (e.g., LY2784544)
- Structural Differences : Replaces the pyrimidine core with an imidazo[1,2-b]pyridazine.
- Properties : The imidazopyridazine core may enhance binding to kinases (e.g., JAK2), but the increased ring size and additional substituents (e.g., morpholinylmethyl) alter pharmacokinetic profiles .
Compound G : 5-(4-Fluorophenyl)-4-(3,4-dimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine
- Structural Differences: Dihydropyrano[2,3-c]pyrazole core instead of pyrimidine; includes methoxy groups.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-Cyclopropyl, 5-(3-methyloxazolyl), 2-(4-fluorophenylmethyl) | C₁₈H₁₈FN₅O | 339.37 |
| Compound A (CID 47003118) | Linear chain | 3-(4-Fluorophenyloxazolyl)propyl, methylamine | C₁₃H₁₅FN₂O | 238.27 |
| Compound E | Pyrimidine + oxadiazole | 4-Trifluoromethyl, 3-methyloxazolyl | C₁₂H₉F₃N₆O₂ | 326.23 |
| Compound G | Dihydropyrano[2,3-c]pyrazole | 4-(3,4-Dimethoxyphenol), 5-(4-fluorophenyl) | C₂₀H₂₀FN₃O₃ | 377.39 |
Table 2: Pharmacological and Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Bioactivity |
|---|---|---|---|---|
| Target Compound | 3.1 | 1 | 5 | Kinase inhibition (hypothesized) |
| Compound B | 2.8 | 2 | 4 | Antibacterial, antifungal |
| Compound E | 2.5 | 1 | 7 | High metabolic stability |
| Compound G | 1.9 | 2 | 6 | Immunomodulatory |
Key Research Findings
- Structural Rigidity : The pyrimidine core in the target compound provides rigidity, favoring entropic gains in target binding compared to flexible analogues like Compound A .
- Electron Effects : The cyclopropyl group offers moderate electron-donating effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in Compound E, which may influence charge-based interactions .
- Solubility vs.
Q & A
Q. What are the optimal synthetic routes for 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine, and how can reaction efficiency be improved?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For pyrimidine derivatives, orthogonal approaches like Suzuki-Miyaura coupling or nucleophilic aromatic substitution are common . Key steps include:
- Screening base catalysts (e.g., KCO vs. CsCO) to enhance cyclopropane ring formation.
- Monitoring reaction progress via HPLC or TLC to identify byproducts.
Table 1 : Example DOE Parameters for Pyrimidine Synthesis
| Factor | Range Tested | Optimal Value Identified |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | DMF, THF, DMSO | DMSO |
| Reaction Time | 12–48 hours | 24 hours |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR (for substituent connectivity) and HRMS (for molecular weight validation). For pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings are critical structural markers . Example workflow:
- X-ray : Resolve cyclopropyl and fluorophenyl group orientations (e.g., dihedral angles ~12–86°) .
- H NMR : Identify deshielded protons near electronegative groups (e.g., fluorine or oxazole).
Q. How can researchers evaluate the compound’s antimicrobial or immunomodulatory activity in preliminary assays?
- Methodological Answer : Use microbiological susceptibility testing (e.g., broth microdilution for MIC values) against Gram-positive/negative bacteria and fungi. For immunomodulation, screen cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines . Key controls:
- Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
- Validate cell viability via MTT assays to exclude cytotoxicity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes or receptors?
- Methodological Answer : Apply quantum mechanical (QM) calculations to map electrostatic potential surfaces, identifying regions for hydrogen bonding or π-π stacking. Molecular docking (e.g., AutoDock Vina) can simulate interactions with kinase domains or antimicrobial targets . Steps:
- Optimize geometry using DFT (e.g., B3LYP/6-31G* basis set).
- Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS).
Q. What strategies resolve contradictions between predicted and observed biological activity data?
- Methodological Answer : Investigate off-target effects or metabolic instability using:
- Proteome profiling (e.g., kinome-wide screening) to identify unintended targets.
- Metabolite identification (LC-MS/MS) to detect oxidative degradation of the cyclopropane or oxazole groups .
Example: If antimicrobial activity is lower than predicted, check for efflux pump overexpression in resistant strains .
Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact crystallinity and bioavailability?
- Methodological Answer : Compare solubility (logP) and melting points across analogs. Fluorine enhances metabolic stability but may reduce solubility, while methoxy groups improve membrane permeability . Table 2 : Substituent Effects on Pyrimidine Derivatives
| Substituent | LogP | Melting Point (°C) | Bioavailability (F%) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 215–220 | 45–50 |
| 4-Methoxyphenyl | 2.8 | 195–200 | 60–65 |
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use cryo-EM or surface plasmon resonance (SPR) to study real-time target engagement. For immunomodulators, RNA-seq can profile gene expression changes in treated immune cells . Critical validations:
- Knockout models to confirm target specificity.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
